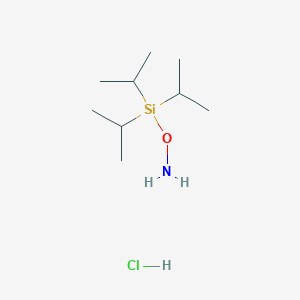
26-Ethoxy-26-oxohexacosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26-Ethoxy-26-oxohexacosanoic acid is a long-chain fatty acid derivative It is characterized by the presence of an ethoxy group and a keto group at the 26th carbon position of the hexacosanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 26-Ethoxy-26-oxohexacosanoic acid typically involves the oxidation of hexacosanoic acid. The process begins with the introduction of an ethoxy group at the 26th carbon position, followed by oxidation to form the keto group. Common reagents used in this synthesis include ethyl iodide for the ethoxy group introduction and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
26-Ethoxy-26-oxohexacosanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyhexacosanoic acid.
Substitution: Various substituted hexacosanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
26-Ethoxy-26-oxohexacosanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 26-Ethoxy-26-oxohexacosanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and keto groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can influence various biological processes, including lipid metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacosanoic acid: A straight-chain saturated fatty acid.
26-Oxohexacosanoic acid: Lacks the ethoxy group but has a keto group at the 26th position.
26-Hydroxyhexacosanoic acid: Contains a hydroxyl group instead of a keto group at the 26th position.
Uniqueness
26-Ethoxy-26-oxohexacosanoic acid is unique due to the presence of both an ethoxy and a keto group at the 26th carbon position. This dual functionalization imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C28H54O4 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
26-ethoxy-26-oxohexacosanoic acid |
InChI |
InChI=1S/C28H54O4/c1-2-32-28(31)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h2-26H2,1H3,(H,29,30) |
InChI-Schlüssel |
HEKHQEPCZXVFNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
